molecular formula C7H7NO3 B1214205 2,5-Dihydroxybenzamide CAS No. 52405-73-9

2,5-Dihydroxybenzamide

Cat. No. B1214205
CAS RN: 52405-73-9
M. Wt: 153.14 g/mol
InChI Key: FRXZIFVYTNMCHF-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzamide is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da . It is also known by its IUPAC name, Benzamide, 2,5-dihydroxy- .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxybenzamide consists of a benzene ring substituted with two hydroxyl groups and one amide group . The positions of the hydroxyl groups on the benzene ring give the compound its name .


Physical And Chemical Properties Analysis

2,5-Dihydroxybenzamide has a molecular formula of C7H7NO3, an average mass of 153.135 Da, and a monoisotopic mass of 153.042587 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Spectroscopic Analysis

  • FT-IR and NMR Spectroscopy : 2,5-Dihydroxybenzamide has been studied for its spectral properties using FT-IR and NMR spectroscopy. This research offers insights into the structural and spectral characteristics of salicylic acid derivatives, including 2,5-Dihydroxybenzamide. The spatial orientation of amide protons in 2,5-Dihydroxybenzamide and its comparison with other derivatives highlights the distinct spectral characteristics of this compound (Takač & Vikić Topić, 2004).

Pharmaceutical Research

  • Microsomal Prostaglandin E2 Synthase-1 Inhibitors : A study explored the use of 2,5-Dihydroxybenzamide derivatives in designing inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a potential target for anti-inflammatory and anticancer agents. This research underlines the potential pharmaceutical applications of 2,5-Dihydroxybenzamide derivatives (Lauro et al., 2016).

Crystallography and Solid-State Chemistry

  • Co-crystal Solvate Formation : Research on the formation of co-crystal solvates involving 2,5-Dihydroxybenzamide provides valuable insights into the interactions and structural arrangements in crystal engineering. This work contributes to the understanding of molecular assembly and supramolecular chemistry (Aitipamula, Chow & Tan, 2010).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : The synthesis of new chemical entities using 2,5-Dihydroxybenzamide as a backbone illustrates its role in the development of novel compounds with potential pharmaceutical applications. This includes the synthesis of compounds with inhibitory activities in specific biological processes (Woodhead et al., 2010).

Analytical Chemistry

  • MALDI-MS Applications : 2,5-Dihydroxybenzamide is used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demonstrating its utility in analytical chemistry for protein and small molecule analysis. Studies on the aging of 2,5-Dihydroxybenzamide solutions in MALDI-MS and their use for mass calibration highlight its importance in this field (Teearu et al., 2014).

Biochemistry and Molecular Biology

  • Sigma-2 Receptor Probes : Research on sigma-2 receptor probes involved radiolabeling 2,5-Dihydroxybenzamide analogs. These studies contribute to understanding the binding and pharmacological profiling of sigma-2 receptors, which are relevant in neuroscience and pharmacology (Xu et al., 2005).

Antimicrobial Research

  • Antimicrobial Activities : The antimicrobial activity of 2,5-Dihydroxybenzamide derivatives against various bacterial and fungal strains has been evaluated, providing insights into the potential use of these compounds in combating microbial infections (Ienascu et al., 2008).

Material Science

  • Synthesis of Titanium Compounds : The synthesis of a titanium(IV) compound with 2,5-Dihydroxybenzamide demonstrates its application in material science. This research contributes to the development of novel materials with potential applications in various scientific fields (Passadis et al., 2021).

Molecular Dynamics and Simulation

  • Vibrational Spectrum Analysis : Studies involving Car-Parrinello molecular dynamics simulation of 2,5-Dihydroxybenzamide derivatives provide valuable insights into the nature of hydrogen bonding in these compounds. This research is significant for understanding molecular interactions and dynamics (Brela et al., 2012).

properties

IUPAC Name

2,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXZIFVYTNMCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200423
Record name Gentisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxybenzamide

CAS RN

52405-73-9
Record name 2,5-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52405-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052405739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2MFX432P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
M JADRIJEVIĆ-MLADAR TAKAČ… - Acta pharmaceutica, 2004 - hrcak.srce.hr
The 2, 4-and 2, 5-dihydroxybenzamides (8, 9) were synthesized from their corresponding methyl esters. The structures and the spectral properties of investigated salicylic acid (1), 2, 4-…
Number of citations: 69 hrcak.srce.hr
E Oskay, F Aksu, MI Cingi, K Erol, M Fidan - Journal of pharmaceutical …, 1989 - Elsevier
Analgesic and Anti-inflammatory Effects of Some Benzanilides Page 1 Analgesic and Anti-inflammatory Effects of Some Benzanilides E. OSKAY*~~, F. AKSU*, M. I. CINGI~, K. EROL~, …
Number of citations: 11 www.sciencedirect.com
H Adachi, C Nosaka, S Atsumi, K Nakae… - The Journal of …, 2021 - nature.com
A series of analogs of vegfrecine, a natural quinone vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, was synthesized via oxidative amination of 2,5-…
Number of citations: 2 www.nature.com
M Jadrijević-Mladar Takač, D Vikić Topić - Acta Pharmaceutica, 2004 - repozitorij.unizg.hr
The 2, 4-and 2, 5-dihydroxybenzamides (8, 9) were synthesized from their corresponding methyl esters. The structures and the spectral properties of investigated salicylic acid (1), 2, 4-…
Number of citations: 1 repozitorij.unizg.hr
HG Bray, WV Thorpe, K White - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
2. Metabolic experiments with this compound in the rabbit have shown that there is no complete catabolism to inorganic sulphate and no significant retention of the drug in the tissues …
Number of citations: 331 www.ncbi.nlm.nih.gov
H Hirayama, J Morgado, I Gasinska, KS Pang - Drug metabolism and …, 1990 - ASPET
In this paper a method is introduced to study both intestinal and liver metabolism in the intact rat by cannulation of the jugular vein, carotid artery, pyloric vein (into the portal vein), and …
Number of citations: 8 dmd.aspetjournals.org
A Mikolasch, THJ Niedermeyer, M Lalk… - Chemical and …, 2007 - jstage.jst.go.jp
Sixteen novel cephalosporins were synthesized by amination of 2, 5-dihydroxybenzoic acid derivatives with the aminocephalosporins cefadroxil, cefalexin, cefaclor, and the structurally …
Number of citations: 66 www.jstage.jst.go.jp
ME Morris, V Yuen, KS Pang - Journal of pharmacokinetics and …, 1988 - Springer
Gentisamide (2,5-dihydroxybenzamide, GAM), a substrate that forms two monosulfates at the 2 and 5 positions (GAM-2S and GAM-5S) and a monoglucuronide at the 5 position (GAM-…
Number of citations: 18 link.springer.com
S Chen, X Li, S Wan, T Jiang - Synthetic Communications, 2012 - Taylor & Francis
Two benzoxazinone compounds as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors were synthesized and characterized by NMR and high-resolution mass …
Number of citations: 11 www.tandfonline.com
M JADRIJEVIĆ-MLADAR TAKAČ, D VIKIĆ TOPIĆ… - Acta …, 2004 - hrcak.srce.hr
Gentisamide (GAM, 2, 5-dihydroxybenzamide), a minor first-pass metabolite of salicylamide (SAM, 2-hydroxybenzamide), was studied using FT-IR, 1D and 2D homo-and heteronuclear …
Number of citations: 11 hrcak.srce.hr

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